Hexamethylphosphoramide
Overview
Description
Hexamethylphosphoramide is a phosphoramide, an amide of phosphoric acid, with the chemical formula C6H18N3OP . This compound is a clear, colorless liquid with a mild, amine-like odor. It is widely used as a specialty solvent in organic synthesis due to its unique properties, such as its ability to dissolve alkali metal salts and form stable blue solutions with alkali metals .
Mechanism of Action
Target of Action
Hexamethylphosphoramide (HMPA) is a phosphoramide, an amide of phosphoric acid, with the formula [(CH3)2N]3PO . It is primarily used as a reagent in organic synthesis . The primary targets of HMPA are the oligomers of lithium bases such as butyllithium . It improves the selectivity of lithiation reactions by breaking up these oligomers .
Mode of Action
HMPA selectively solvates cations, which accelerates otherwise slow S_N2 reactions by generating more bare anions . The basic nitrogen centers in HMPA coordinate strongly to Li+ . This interaction with its targets results in changes that facilitate various chemical reactions.
Biochemical Pathways
It is known to play a role in the lithiation reactions, where it improves selectivity by breaking up the oligomers of lithium bases . It also accelerates S_N2 reactions by generating more bare anions .
Pharmacokinetics
It is known that hmpa is a clear, colorless liquid that is miscible with water and most organic liquids . This suggests that it may have good bioavailability due to its solubility.
Result of Action
The result of HMPA’s action is the facilitation of various chemical reactions. It is used as a reagent in organic synthesis, and its ability to selectively solvate cations and generate bare anions accelerates otherwise slow S_N2 reactions . This makes HMPA a valuable tool in the field of organic chemistry.
Action Environment
Environmental factors can influence the action, efficacy, and stability of HMPA. It is stable at normal temperatures and pressures . It is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides . Therefore, proper storage and handling are crucial to maintain its stability and prevent environmental contamination .
Biochemical Analysis
Biochemical Properties
Hexamethylphosphoramide is the oxide of tris(dimethylamino)phosphine, P(NMe2)3 . It has a tetrahedral core and a P=O bond that is highly polarized, with significant negative charge residing on the oxygen atom . It dissolves alkali metal salts and alkali metals, forming blue solutions which are stable for a few hours . Solvated electrons are present in these blue solutions .
Cellular Effects
This compound has shown potent carcinogenic effects in animal studies, particularly in inducing nasal tumors in rats through inhalation exposure . Chronic exposure to this compound can cause damage to the lungs and kidneys .
Molecular Mechanism
This compound’s DNA cross-linking activity and metabolism to formaldehyde play key roles in its carcinogenic potential . Unlike formaldehyde, which relies on cytotoxicity for carcinogenicity, this compound induces mitogenesis, enhancing mutation conversion .
Temporal Effects in Laboratory Settings
The specific studies on this compound highlighted its effects when inhaled by rats in controlled laboratory settings . Groups of rats were exposed to this compound vapour at concentrations ranging from 0 to 4000 parts per billion (ppb) for six hours per day across several months .
Dosage Effects in Animal Models
The incidence of tumors increased significantly with higher concentrations, suggesting a dose-response relationship . Notably, at the highest exposure levels (400 and 4000 ppb), over 80% of the rats developed tumors within less than a year of exposure .
Metabolic Pathways
This compound is active in the metabolic activation of this compound, N,N-dimethylaniline, 2’-methoxyacetophenone, N-nitrosomethylphenylamine, and the tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone .
Transport and Distribution
This compound is a phosphoric acid amide derivative that exists at room temperature as a colorless to light amber mobile liquid with a spicy odor . It is miscible with water and most organic liquids but is immiscible with high boiling point saturated hydrocarbons .
Preparation Methods
Hexamethylphosphoramide can be synthesized through several methods:
Phosphorus Halides as Substrates: One common method involves the reaction of phosphorus oxychloride with dimethylamine.
Phosphates as Substrates: Another method uses phosphates as starting materials, reacting them with dimethylamine under specific conditions to yield this compound.
Industrial Production: Industrially, this compound is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to optimize yield and purity.
Chemical Reactions Analysis
Hexamethylphosphoramide undergoes various chemical reactions:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions typically involve the conversion of this compound to simpler amides.
Substitution: It participates in nucleophilic substitution reactions, where it acts as a solvent to enhance the reactivity of nucleophiles.
Common Reagents and Conditions: Common reagents include alkyl halides, thiolate ions, and dialdehydes.
Major Products: The major products formed from these reactions include esters, aryl thioethers, and polyazomethines.
Scientific Research Applications
Comparison with Similar Compounds
Hexamethylphosphoramide is unique among similar compounds due to its strong solvating ability and high basicity. Similar compounds include:
Triphenylphosphine Oxide: Like this compound, it has a tetrahedral core and a highly polarized phosphorus-oxygen bond, but it lacks the same level of solvating ability.
Tris(dimethylamino)phosphine: This compound is structurally similar but does not exhibit the same reactivity and solvating properties as this compound.
Properties
IUPAC Name |
N-[bis(dimethylamino)phosphoryl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N3OP/c1-7(2)11(10,8(3)4)9(5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOIPBMMFNIUFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N3OP | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16116 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020694 | |
Record name | Hexamethylphosphoramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethylphosphoramide is a clear colorless to light amber liquid with a spicy odor. (NTP, 1992), Clear, colorless liquid with an aromatic or mild, amine-like odor. [Note: A solid below 43 degrees F.]; [NIOSH], COLOURLESS MOBILE LIQUID., Clear, colorless to light amber liquid with an aromatic or mild, amine-like odor., Clear, colorless liquid with an aromatic or mild, amine-like odor. [Note: A solid below 43 °F.] | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16116 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexamethylphosphoric triamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/412 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAMETHYL PHOSPHORAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/479 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexamethyl phosphoramide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
451 °F at 760 mmHg (NTP, 1992), 233 °C @ 760 MM HG, 232 °C, 451 °F | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16116 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAMETHYL PHOSPHORAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/479 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexamethyl phosphoramide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
222 °F (NTP, 1992), NIOSH REL = lowest feasible conc. 222 °F, 105 °C, 220 °F | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16116 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexamethylphosphoric triamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/412 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAMETHYL PHOSPHORAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/479 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexamethyl phosphoramide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), MISCIBLE WITH WATER & WITH MOST ORG LIQ; IMMISCIBLE WITH HIGH-BOILING SATURATED HYDROCARBONS, Solubility in water: very good, Miscible | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16116 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Hexamethyl phosphoramide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.024 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.03 @ 20 °C, Relative density (water = 1): 1.03, 1.024, 1.03 | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16116 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAMETHYL PHOSPHORAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/479 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexamethyl phosphoramide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
6.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.18 (Air= 1), Relative vapor density (air = 1): 6.18, 6.18 | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16116 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAMETHYL PHOSPHORAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/479 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.07 mmHg at 77 °F (NTP, 1992), 0.03 [mmHg], 0.03 MM HG @ ROOM TEMP, Vapor pressure, Pa at 20 °C: 4, 0.03 mmHg | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16116 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexamethylphosphoric triamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/412 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAMETHYL PHOSPHORAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/479 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexamethyl phosphoramide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
COLORLESS, MOBILE LIQUID, Clear, colorless liquid [Note: A solid below 43 degrees F]. | |
CAS No. |
680-31-9, 630-31-9 | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16116 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexamethylphosphoramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=680-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N',N',N'',N''-Hexamethylphosphorotriamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamethylphosphoramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000680319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7967 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoric triamide, N,N,N',N',N'',N''-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexamethylphosphoramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethylphosphoric triamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M42TU5843Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAMETHYL PHOSPHORAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/479 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phosphoric triamide, hexamethyl- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TDD59F8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
41 to 45 °F (NTP, 1992), FP: 5-7 °C, 7.2 °C, 43 °F | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16116 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEXAMETHYLPHOSPHORAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAMETHYL PHOSPHORAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/479 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexamethyl phosphoramide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of HMPA?
A1: HMPA has the molecular formula C6H18N3OP and a molecular weight of 179.21 g/mol.
Q2: How does HMPA interact with metal ions?
A2: HMPA acts as a strong O-donor ligand, coordinating to metal ions through its oxygen atom. [, , , ] This interaction is evident in the formation of various solvates and adducts with metal halides, perchlorates, and other salts. [, , , ]
Q3: Does HMPA interact with organic molecules?
A3: Yes, HMPA can interact with organic molecules. For example, it forms a complex with the heteropolytungstate α-H4SiW12O40. [] This interaction is supported by electronic and IR spectra. []
Q4: How does HMPA affect the reactivity of metal complexes?
A4: HMPA can significantly influence the reactivity of metal complexes. For instance, it enhances the reactivity of samarium diiodide (SmI2), a common reducing agent. [] The HMPA-coordinated SmI2 complex, SmI2(hmpa)4, exhibits altered reactivity compared to the unsolvated SmI2. []
Q5: Is HMPA compatible with polystyrene?
A5: Yes, HMPA acts as a stabilizer against thermal degradation in polystyrene. []
Q6: How does HMPA perform as a solvent in different chemical reactions?
A6: HMPA exhibits excellent solvating properties for both polar and nonpolar compounds, making it a versatile solvent in organic synthesis. [, , , ] It facilitates reactions like Michael additions, cyclic enone synthesis, and nucleophilic substitutions. [, , ]
Q7: How does the presence of HMPA affect anionic polymerization reactions?
A7: HMPA influences the reactivity of anionic initiators like potassium tert-butylxanthate. [] Its presence can affect the rate of polymerization and the molecular weight distribution of the resulting polymers. [] The effect varies depending on the monomer and other reaction conditions. []
Q8: Does HMPA exhibit catalytic activity?
A8: Yes, HMPA acts as a catalyst in reversible-deactivation radical polymerization (RDRP) of methyl methacrylate (MMA) with alkyl iodide initiators. [] It accelerates the polymerization rate and allows for control over the molecular weight of the resulting PMMA. []
Q9: How does HMPA influence the mechanism of lithium diisopropylamide (LDA) mediated reactions?
A9: HMPA significantly affects the aggregation and solvation states of LDA, leading to diverse reaction pathways depending on the substrate and conditions. [] It can promote specific solvated dimeric or monomeric LDA species, impacting reaction outcomes. [, ]
Q10: Have computational methods been employed to study HMPA and its interactions?
A10: Yes, computational studies have provided valuable insights into the structure and reactivity of HMPA complexes. For example, ab initio calculations helped rationalize the change in ring size observed upon complexation of dibenzylamidolithium with HMPA. [] Additionally, molecular orbital bond index (MOBI) calculations revealed the significance of Li⋯HC interactions in stabilizing lithium complexes of dibenzylamide. []
Q11: How do structural modifications of HMPA affect its coordinating ability?
A11: While the provided research focuses primarily on HMPA itself, it highlights the importance of the phosphoryl group (P=O) in its coordination chemistry. [, ] Modifications to this group would likely impact its ability to bind to metal centers and alter its overall reactivity.
Q12: Can HMPA be used to improve the stability of other compounds?
A12: Yes, research shows HMPA can enhance the stability of emamectin benzoate insecticides when added to the formulation. [] This suggests its potential use as a stabilizing agent in various formulations.
Q13: Are there any safety concerns associated with HMPA?
A13: Yes, HMPA is classified as a potential human carcinogen based on animal studies. [, , ] It has been shown to induce nasal tumors in rats upon inhalation exposure. [] HMPA also causes various other toxic effects in animals, including lung damage, testicular atrophy, and damage to the olfactory epithelium. [] These findings underscore the importance of handling HMPA with extreme caution and using appropriate safety measures in laboratory and industrial settings.
Q14: How can HMPA be detected and quantified?
A14: HMPA can be detected and quantified using various spectroscopic techniques. Its complexation with metal ions often leads to characteristic changes in UV-Vis absorption spectra. [, ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 31P NMR, provides valuable information on HMPA's coordination to metal centers and the exchange rates of such processes. [, ]
Q15: Is there information available regarding the environmental impact of HMPA?
A15: The provided research does not delve into the environmental impact or degradation pathways of HMPA. Given its potential toxicity, it is crucial to handle and dispose of HMPA responsibly to minimize potential environmental risks.
Q16: What solvents are commonly used for HMPA?
A16: HMPA is miscible with water and many organic solvents, including tetrahydrofuran (THF), diethyl ether, dichloromethane, and toluene. [, , ] Its wide solubility range contributes to its versatility as a solvent and reagent in various chemical processes.
Q17: What are some important resources for conducting research on HMPA?
A17: Important resources for HMPA research include:
- Spectroscopic techniques: UV-Vis, IR, and NMR spectroscopy are essential for characterizing HMPA complexes and studying reaction mechanisms. [, , , , ]
- X-ray crystallography: This technique provides detailed structural information on HMPA-containing compounds. [, , , , ]
- Computational chemistry software: Ab initio and DFT calculations can be used to study the electronic structure, bonding, and reactivity of HMPA complexes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.